molecular formula C10H11NO B169619 3-Ethylindolin-2-one CAS No. 15379-45-0

3-Ethylindolin-2-one

Cat. No. B169619
CAS RN: 15379-45-0
M. Wt: 161.2 g/mol
InChI Key: IPHNYSQCMZUVDY-UHFFFAOYSA-N
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Description

3-Ethylindolin-2-one is a chemical compound with the molecular formula C10H11NO and a molecular weight of 161.2 g/mol . It is used for research purposes.


Synthesis Analysis

A synthetic protocol has been developed for the synthesis of 3-substituted-3-hydroxy-indolin-2-ones. A wide variety of 3-hydroxyindolin-2-ones were synthesized in good yields under metal-free conditions via three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione .

Scientific Research Applications

Enhanced Bioavailability in Nasal Drug Administration

Research on the compound 3,3-bis(4-pyridylmethyl)-1-phenylindolin-2-one, an experimental cognition-enhancing drug, showed that nasal administration significantly improved its bioavailability in rats compared to oral dosing. However, this method did not enhance brain delivery of the drug, which contrasts with reports of other substances achieving direct brain access through nasal administration (Hussain et al., 1990).

Fluorescent Probes for Metal Detection

A study involving a rhodamine-azacrown derivative, which structurally includes the 3-ethylindolin-2-one moiety, found that it effectively detected Al³⁺ and Fe³⁺ ions in different solvents. The probe showed selective response to Al³⁺ in acetonitrile and binding in a 1:1 mode in aqueous solutions, and a 2:1 mode in acetonitrile. This demonstrates the utility of 3-ethylindolin-2-one derivatives in fluorescent probes for metal ion detection (Fang et al., 2014).

Synthesis of Bioactive Compounds

Research has demonstrated the use of compounds related to 3-ethylindolin-2-one in the synthesis of biologically significant molecules. For example, ethylenediamine diacetate-catalyzed reactions were used to synthesize 2,3-dihydroquinazolin-4(1H)-ones and their spirooxindole derivatives, highlighting the importance of these compounds in creating biologically active substances (Narasimhulu & Lee, 2011).

Development of 3′,4′-Dihydrospiro[pyrrol-3,2′-oxindoles]

A study focused on the synthesis of 3′,4′-dihydrospiro[pyrrol-3,2′-oxindoles] using 3-aminoindolin-2-ones, demonstrating their potential as biologically active molecules. The process involved a cascade Michael/cyclization reaction and highlighted the diverse applications of 3-ethylindolin-2-one derivatives in pharmaceutical chemistry (Wang et al., 2015).

Application in Anti-inflammatory Drugs

Luteolin, a compound structurally related to 3-ethylindolin-2-one, has been identified in various plants and exhibits strong anti-inflammatory activity both in vitro and in vivo. Its derivatives, like luteolin-7-O-glucoside, also show anti-inflammatory properties. This indicates the potential for developing anti-inflammatory drugs using compounds related to 3-ethylindolin-2-one (Aziz, Kim, & Cho, 2018).

properties

IUPAC Name

3-ethyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-7-8-5-3-4-6-9(8)11-10(7)12/h3-7H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHNYSQCMZUVDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00324172
Record name 3-ethyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00324172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylindolin-2-one

CAS RN

15379-45-0
Record name 15379-45-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405958
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-ethyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00324172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
M Masi, P Nocera, A Boari, MC Zonno, G Pescitelli… - Mycologia, 2020 - Taylor & Francis
… Lupindolinone and lupinlactone were characterized as 3-ethylindolin-2-one and 5-hydroxy-6-methyltetrahydropyran-2-one by spectroscopic methods (essentially nuclear magnetic …
Number of citations: 8 www.tandfonline.com
A Ghosh, A Bera, D Banerjee - ChemCatChem, 2023 - Wiley Online Library
… added 3-ethylindolin-2-one 39 (0.5 mmol), DMF (0.9 mL), Cu(OAc)2 (0.12 mmol), and tBuOOH (2.2 mmol). The Schlenk tube was stirred at 100C under air for 1 h until complete …
VB Journigan, WE Polgar, TV Khroyan… - Bioorganic & medicinal …, 2014 - Elsevier
The nociceptin opioid receptor (NOP) and its endogenous peptide ligand nociceptin/orphanin FQ have been shown to modulate the pharmacological effects of the classical opioid …
Number of citations: 24 www.sciencedirect.com
A Rossetti, A Sacchetti, M Bonfanti, G Roda, G Rainoldi… - Tetrahedron, 2017 - Elsevier
3-Substituted oxindoles are very interesting molecules both for their potential biological activity and for their role as starting materials toward more complex oxindole-based structures. …
Number of citations: 11 www.sciencedirect.com
I Mizota, M Mori, M Shimizu - Journal of Heterocyclic Chemistry, 2020 - Wiley Online Library
Reaction of 1‐sulfonylindazole‐3‐carboxylates with various Grignard reagents effects the N‐N bond cleavage of the hydrazone moiety with the first nucleophile and the subsequent N‐…
Number of citations: 1 onlinelibrary.wiley.com
E Tampio L'Estrade, V Shalgunov, S Lehel… - … of Radioanalytical and …, 2020 - Springer
… Thereafter [ 11 C]2 was transferred to a second reaction vial containing 15 mg (0.06 mmol) of 3-(4-chlorobutyl)-3-ethylindolin-2-one (13) and 30 mg of K 2 CO 3 (0.22 mmol) for the final …
Number of citations: 7 link.springer.com
P Nocera - 2020 - fedoa.unina.it
Phytopathogenic fungi are the first determinants in infectious diseases of crop plants, playing an important role not only in causing devastating epidemies but also through the persistent …
Number of citations: 0 www.fedoa.unina.it
Y Liu, D Yao, K Li, F Tian, F Xie, W Zhang - Tetrahedron, 2011 - Elsevier
An efficient and enantioselective hydrogenation of 3-substituted unsaturated oxindoles has been developed by an iridium complex of tropos phosphine–oxazoline ligands. It is the first …
Number of citations: 33 www.sciencedirect.com
R Grigg, S Whitney, V Sridharan, A Keep, A Derrick - Tetrahedron, 2009 - Elsevier
Ir-catalysed alkylation of oxindole and N-methyl oxindole with a range of substituted benzyl and heteroaryl alcohols under solvent free thermal or microwave conditions afforded the …
Number of citations: 64 www.sciencedirect.com

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